molecular formula C15H19N3O B098609 [(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea CAS No. 17026-14-1

[(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea

Cat. No.: B098609
CAS No.: 17026-14-1
M. Wt: 257.33 g/mol
InChI Key: ZBPHPSIRNUDFOU-SYXZMITDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea is a chemical compound with the molecular formula C15H19N3O. It is a derivative of semicarbazone, formed by the condensation of semicarbazide with 2-benzylidenecycloheptanone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea typically involves the reaction of 2-benzylidenecycloheptanone with semicarbazide hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol-water mixture under reflux conditions. The product is then purified by recrystallization from ethanol .

Industrial Production Methods: This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: [(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

[(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can bind to enzymes and receptors, altering their activity.

    Pathways Involved: By inhibiting cathepsin B, it can interfere with cancer cell proliferation and metastasis.

Comparison with Similar Compounds

Uniqueness: [(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea stands out due to its specific structural features, which confer unique reactivity and biological activity. Its ability to form stable complexes with metals and its diverse range of applications in medicinal chemistry and material science highlight its significance .

Properties

CAS No.

17026-14-1

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

[(Z)-[(2E)-2-benzylidenecycloheptylidene]amino]urea

InChI

InChI=1S/C15H19N3O/c16-15(19)18-17-14-10-6-2-5-9-13(14)11-12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2,(H3,16,18,19)/b13-11+,17-14-

InChI Key

ZBPHPSIRNUDFOU-SYXZMITDSA-N

Isomeric SMILES

C1CC/C(=C\C2=CC=CC=C2)/C(=N\NC(=O)N)/CC1

SMILES

C1CCC(=CC2=CC=CC=C2)C(=NNC(=O)N)CC1

Canonical SMILES

C1CCC(=CC2=CC=CC=C2)C(=NNC(=O)N)CC1

Synonyms

2-Benzylidenecycloheptanone semicarbazone

Origin of Product

United States

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